molecular formula C9H15N3O B1465902 4-Isobutoxy-N-methyl-2-pyrimidinamine CAS No. 927800-74-6

4-Isobutoxy-N-methyl-2-pyrimidinamine

Cat. No.: B1465902
CAS No.: 927800-74-6
M. Wt: 181.23 g/mol
InChI Key: KVDQIHQILWOMTK-UHFFFAOYSA-N
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Description

4-Isobutoxy-N-methyl-2-pyrimidinamine is a chemical compound of interest in research and development, particularly within medicinal chemistry. It features a pyrimidine ring core, a fundamental scaffold prevalent in biologically active molecules. The specific substitutions on this core—including the isobutoxy group at the 4-position and the methylamino group at the 2-position—define its unique physicochemical properties and potential interactions with biological targets. The 2-aminopyrimidine structure is a common pharmacophore in drug discovery. Pyrimidine diamine derivatives, which share some structural similarities, have been investigated for their antibacterial properties, with some analogs functioning by disrupting bacterial cell membranes . Furthermore, substituted pyrimidines are frequently explored as key intermediates in synthesizing more complex molecules, such as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) . As a building block, this compound can be utilized in various synthetic pathways to develop novel molecules for pharmaceutical and agrochemical applications. Researchers value this chemical for its potential as a versatile intermediate in constructing targeted libraries for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-4-(2-methylpropoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7(2)6-13-8-4-5-11-9(10-3)12-8/h4-5,7H,6H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDQIHQILWOMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on 4-Halo-2-pyrimidinamine Derivatives

A common and effective strategy involves nucleophilic aromatic substitution (SNAr) on 4-chloro- or 4-bromo-2-pyrimidinamine derivatives with isobutoxide nucleophiles, followed by methylation of the 2-amino group if necessary.

  • Procedure:

    • React 4-chloro-2-pyrimidinamine with isobutyl alcohol in the presence of a base such as potassium carbonate or sodium hydride.
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
    • Temperature: Typically 60–80 °C.
    • Reaction time: 6–12 hours to ensure complete substitution.
  • Mechanism:

    • The halogen at the 4-position is displaced by the isobutoxide ion generated in situ from isobutyl alcohol and base.
    • Subsequent methylation of the amino group at the 2-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • Example Reaction Table:

Step Reagents/Conditions Purpose
1 4-chloro-2-pyrimidinamine, isobutyl alcohol, K₂CO₃, DMF, 70 °C, 8 h Nucleophilic substitution at C-4
2 Methyl iodide, base (e.g., NaH), DMF, RT, 4 h N-methylation at 2-amino group
3 Extraction, washing, drying Workup and purification
4 Column chromatography (silica gel, hexane/ethyl acetate) Purification

This method benefits from commercially available starting materials and relatively mild conditions, producing the target compound in moderate to high yields (50–80%) with good purity.

Direct Condensation Methods Using Pyrimidine Precursors

Another approach involves direct condensation of 2-pyrimidinamine derivatives with isobutyl alcohol derivatives under catalytic conditions.

  • Catalysts: Strong bases such as potassium tert-butoxide or sodium tert-butoxide.
  • Solvent: Tetrahydrofuran (THF) or ethanol.
  • Temperature: Low temperature initiation (-20 °C) followed by gradual warming to room temperature.
  • Reaction Time: Several hours until completion.

This method can be advantageous for industrial scale-up due to better control over reaction kinetics and reduced by-products.

Purification and Characterization

After synthesis, purification is typically achieved by:

  • Extraction: Using ethyl acetate or dichloromethane.
  • Washing: Sequential washing with water and brine to remove inorganic salts.
  • Drying: Over anhydrous sodium sulfate.
  • Chromatography: Silica gel column chromatography with a gradient of petroleum ether and ethyl acetate.

Characterization techniques include:

Reaction Optimization and Yield Data

Parameter Typical Range Effect on Outcome
Base K₂CO₃, NaH, KOtBu Influences rate and selectivity
Solvent DMF, DMSO, THF Solubility and reaction kinetics
Temperature 60–80 °C Higher temp increases rate but may cause side reactions
Reaction Time 6–12 hours Ensures completion but prolonged time may degrade product
Methylation Agent Methyl iodide, dimethyl sulfate Efficient methylation of amino group
Yield 50–80% Dependent on purity of reagents and control of conditions

Research Findings and Industrial Considerations

  • Studies indicate that using potassium carbonate in DMF at 70 °C for 8 hours provides a balance of yield and purity for the nucleophilic substitution step.
  • Direct condensation methods with strong bases in THF at low temperatures improve selectivity and reduce side products, facilitating scale-up.
  • Purification by column chromatography remains standard for laboratory scale; industrial processes may use crystallization to reduce costs.
  • The choice of methylation reagent affects environmental and safety profiles; methyl iodide is efficient but toxic, while dimethyl sulfate is less volatile but requires careful handling.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 4-chloro-2-pyrimidinamine, isobutyl alcohol, K₂CO₃, DMF 70 °C, 8 h 50–75 Simple, accessible reagents Requires methylation step
Direct condensation with base 2-pyrimidinamine derivative, isobutyl alcohol, KOtBu, THF -20 °C to RT, several hours 70–90 High yield, scalable Requires strong base handling
Methylation post-substitution Methyl iodide or dimethyl sulfate, base RT, 4 h 80–90 Efficient N-methylation Toxic reagents, safety concerns

Chemical Reactions Analysis

Types of Reactions: 4-Isobutoxy-N-methyl-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace the isobutoxy or methyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines .

Scientific Research Applications

Chemistry

4-Isobutoxy-N-methyl-2-pyrimidinamine serves as a building block for synthesizing complex organic molecules. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Research has indicated that this compound exhibits significant biological activities , particularly:

  • Anti-inflammatory Properties : It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory responses. In vitro studies report IC50 values ranging from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial and Antiviral Properties : Investigations into its potential as an antimicrobial agent are ongoing, with preliminary results suggesting efficacy against various pathogens.

Medicine

The compound is being explored for its potential use in drug development:

  • Therapeutic Applications : It is particularly relevant in designing new agents for diseases associated with aberrant protein kinase activity, such as cancer and inflammatory disorders .

Case Studies and Research Findings

  • Inhibition of COX Enzymes :
    • Studies demonstrated that derivatives of this compound effectively inhibit COX-2 activity, leading to reduced inflammation in animal models .
  • Structure-Activity Relationship (SAR) :
    • Research has detailed the SAR of pyrimidine derivatives, suggesting modifications that enhance anti-inflammatory effects while minimizing toxicity .
  • Potential in Cancer Treatment :
    • Investigations into the inhibition of specific protein kinases (IKKε and TBK1) highlight its role in cancer therapy, where aberrant kinase activity contributes to tumor progression .

Mechanism of Action

The mechanism of action of 4-Isobutoxy-N-methyl-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 4-Isobutoxy-N-methyl-2-pyrimidinamine and analogous pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Key Structural Features
This compound Isobutoxy (4), N-methylamine (2) C₉H₁₅N₃O Combines lipophilic isobutoxy and polar N-methylamine groups
N-Isobutyl-2-methylpyrimidin-4-amine Isobutyl (4), methyl (2) C₉H₁₅N₃ Alkyl substituents enhance hydrophobicity
2-Isopropoxypyrimidin-4-amine Isopropoxy (2), amine (4) C₇H₁₁N₃O Smaller alkoxy group reduces steric hindrance
2-Chloro-N-isopropyl-4-pyrimidinamine Chloro (2), isopropylamine (4) C₇H₁₁ClN₃ Electronegative chlorine enhances reactivity
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide Dimethylamino (4), isobutyramide (side chain) C₁₄H₂₄N₆O Extended side chain increases molecular weight

Key Observations :

  • The isobutoxy group in the target compound increases lipophilicity compared to smaller alkoxy groups (e.g., isopropoxy in ) but reduces solubility in polar solvents.
  • N-methylamine enhances hydrogen-bonding capacity relative to alkylamines (e.g., isopropylamine in ) or halogen substituents (e.g., chloro in ).

Physicochemical and Reactivity Comparison

  • Lipophilicity :

    • The isobutoxy group (logP ~2.1) makes this compound more lipophilic than 2-isopropoxypyrimidin-4-amine (logP ~1.5) , facilitating membrane permeability in biological systems.
    • Halogenated analogs (e.g., 2-chloro derivatives in ) exhibit higher reactivity but lower metabolic stability.
  • Solubility :

    • N-methylamine improves aqueous solubility compared to purely alkyl-substituted pyrimidines (e.g., N-isobutyl-2-methylpyrimidin-4-amine ).
  • Synthetic Flexibility :

    • The isobutoxy group can act as a leaving group in nucleophilic substitution reactions, unlike inert alkyl chains in or halogens in .

Key Findings :

  • The N-methylamine and isobutoxy groups in the target compound may enhance kinase binding compared to simpler alkylamines (e.g., ethyl in ) due to balanced hydrophobicity and polarity.
  • Halogenated analogs (e.g., ) exhibit stronger electrophilic reactivity, making them potent antimicrobials but less selective.

Biological Activity

4-Isobutoxy-N-methyl-2-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

  • Molecular Formula : C9H15N3O
  • CAS Number : 927800-74-6
  • Molecular Weight : 183.24 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have shown that certain derivatives of pyrimidine compounds can selectively inhibit COX-1 and COX-2, leading to reduced production of prostaglandins, which are mediators of inflammation.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory potential of this compound and related compounds. In vitro studies demonstrated significant inhibition of COX-2 activity, which is often implicated in inflammatory diseases.

Key Findings:

  • IC50 Values : The IC50 values for COX-2 inhibition ranged from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
  • In Vivo Studies : Animal models, such as carrageenan-induced paw edema tests, showed that these compounds exhibited similar or superior anti-inflammatory effects compared to indomethacin .

Table 1: Comparative IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μmol)COX-2 IC50 (μmol)
This compound0.060.04
Celecoxib0.050.04
Diclofenac0.070.06

Structure–Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives helps in designing more effective compounds. Modifications on the pyrimidine ring and substituents such as alkyl groups significantly influence their biological activity.

Observations:

  • Electron-donating groups enhance anti-inflammatory activity.
  • Alkyl chain length affects solubility and permeability, impacting bioavailability.
  • Substituent position on the pyrimidine ring is critical for optimal interaction with target enzymes.

Case Studies

  • Anti-cancer Activity :
    • A study investigated the effect of various pyrimidine derivatives on angiogenesis modulation through VEGFR2 inhibition, showing that certain derivatives exhibited promising anti-cancer properties by inhibiting tumor growth in xenograft models .
  • Histamine Release Inhibition :
    • Another study assessed the ability of these compounds to inhibit histamine release from immunologically stimulated human basophils. Results indicated a significant reduction in histamine levels, suggesting potential applications in treating allergic conditions .

Q & A

Q. Table 1: Example of Cross-Validation for NMR Data

Peak (ppm) Experimental (DMSO-d6)DFT-Predicted (Gas Phase)Discrepancy Analysis
8.2 (s, 1H)Pyrimidine H8.1 (s, 1H)Solvent effect
3.4 (m, 2H)Isobutoxy CH23.5 (m, 2H)Conformational flexibility

Basic Question: What are the essential characterization techniques for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify pyrimidine ring substitution patterns and isobutoxy/methyl group integration .
  • Mass Spectrometry (MS) : HRMS to confirm molecular ion ([M+H]+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the isobutoxy moiety).
  • Elemental Analysis : Validate empirical formula (C9H15N3O).

Advanced Question: How can reaction mechanisms involving this compound be systematically studied?

Methodological Answer:
Mechanistic studies require:

  • Kinetic profiling : Monitor reaction progress via in-situ techniques (e.g., HPLC or Raman spectroscopy) to determine rate laws and intermediates.
  • Isotopic labeling : Use deuterated reagents to trace proton transfer steps (e.g., in methylation reactions).
  • Computational modeling : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate transition states and free energy barriers .
    For example, in amination reactions, DFT calculations can reveal whether the mechanism follows a concerted or stepwise pathway.

Advanced Question: What strategies address low yields in multi-step syntheses of derivatives of this compound?

Methodological Answer:
Low yields often stem from side reactions or purification losses. Mitigate these by:

  • Intermediate stabilization : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates).
  • Continuous flow chemistry : Enhance reproducibility and reduce side products via precise residence time control .
  • Separation optimization : Employ advanced techniques like preparative HPLC or membrane-based separation for polar derivatives .

Q. Table 2: Yield Optimization Case Study

Step Conventional Batch Yield (%)Flow Chemistry Yield (%)Key Improvement Factor
Amination4572Reduced oxidation side reactions
Methylation6085Controlled exothermicity

Advanced Question: How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:
Use molecular docking and quantitative structure-activity relationship (QSAR) models:

  • Docking simulations : Screen derivatives against target protein structures (e.g., kinases) to estimate binding affinities .
  • QSAR : Train models on datasets with known bioactivity to correlate substituent effects (e.g., logP, polar surface area) with activity.
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, cytochrome P450 interactions) .

Key Takeaways for Researchers

  • Experimental Design : Prioritize statistical DoE and computational pre-screening to reduce resource waste .
  • Data Validation : Cross-reference experimental and computational data to resolve ambiguities .
  • Mechanistic Clarity : Combine kinetic studies with isotopic labeling and QM/MM simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isobutoxy-N-methyl-2-pyrimidinamine
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4-Isobutoxy-N-methyl-2-pyrimidinamine

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